molecular formula C20H19ClN2O3 B11268231 Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11268231
M. Wt: 370.8 g/mol
InChI Key: PCORBIMPJKCOCX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: Formation of Schiff bases through condensation with aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

PCORBIMPJKCOCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C

Origin of Product

United States

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